Chlorofluorooxirane
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Overview
Description
Chlorofluorooxirane is an organic compound with the molecular formula C₂H₂ClFO It is a member of the oxirane family, which are three-membered cyclic ethers The presence of chlorine and fluorine atoms in its structure makes it a unique compound with distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorofluorooxirane can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the halogenation of oxirane derivatives using chlorine and fluorine sources.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Chlorofluorooxirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chlorofluorooxirane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into target molecules.
Biology: Its reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which chlorofluorooxirane exerts its effects involves its ability to react with various nucleophiles. The presence of electronegative chlorine and fluorine atoms makes the oxirane ring highly reactive. This reactivity allows it to participate in ring-opening reactions, forming covalent bonds with nucleophilic sites on target molecules. These interactions can affect molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Chlorofluorocarbons (CFCs): These compounds also contain chlorine and fluorine atoms but differ in their structure and reactivity.
Fluorooxiranes: Compounds with similar oxirane rings but different halogen substitutions.
Chlorooxiranes: Oxirane derivatives with chlorine atoms but no fluorine.
Uniqueness
Chlorofluorooxirane is unique due to the simultaneous presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. Its unique structure makes it valuable for specific applications in research and industry.
Properties
CAS No. |
3935-49-7 |
---|---|
Molecular Formula |
C2H2ClFO |
Molecular Weight |
96.49 g/mol |
IUPAC Name |
2-chloro-2-fluorooxirane |
InChI |
InChI=1S/C2H2ClFO/c3-2(4)1-5-2/h1H2 |
InChI Key |
VBABYXDQBXUZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)(F)Cl |
Origin of Product |
United States |
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